An In-depth Technical Guide to the Physicochemical Properties of 1-Benzyl-3-(trifluoromethyl)piperidin-4-one
An In-depth Technical Guide to the Physicochemical Properties of 1-Benzyl-3-(trifluoromethyl)piperidin-4-one
Foreword: Navigating the Landscape of a Novel Scaffold
1-Benzyl-3-(trifluoromethyl)piperidin-4-one is a fascinating heterocyclic compound that merges three key structural motifs of significant interest in medicinal chemistry: the N-benzyl-piperidine core, a ketone functionality, and an α-trifluoromethyl group. The piperidine scaffold is a cornerstone in drug design, present in numerous CNS-active agents and other therapeutics.[1][2] The introduction of a trifluoromethyl group is a widely employed strategy in drug development to modulate metabolic stability, lipophilicity, and receptor binding affinity.[3]
This guide is designed for researchers, medicinal chemists, and drug development professionals. It is important to establish at the outset that 1-Benzyl-3-(trifluoromethyl)piperidin-4-one is not a widely commercialized or extensively documented compound in public scientific literature. Therefore, this document moves beyond a simple recitation of known data. Instead, it provides a comprehensive analytical framework grounded in first principles, data from closely related structural analogs, and validated theoretical predictions. Our objective is to equip the practicing scientist with the expert insights needed to synthesize, characterize, and thoughtfully utilize this molecule, treating it as a novel chemical entity. Every protocol and piece of analysis is presented with a clear rationale, reflecting a self-validating system of scientific inquiry.
Molecular Structure and Physicochemical Profile
The unique properties of 1-Benzyl-3-(trifluoromethyl)piperidin-4-one arise from the interplay of its constituent functional groups. Understanding these contributions is critical for predicting its behavior in both chemical and biological systems.
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N-Benzyl Group: This bulky, lipophilic group significantly influences the molecule's solubility and steric profile. It protects the nitrogen atom, modulating its basicity and nucleophilicity. In a biological context, the benzyl group can engage in hydrophobic or π-stacking interactions within receptor pockets.
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Piperidin-4-one Core: The ketone at the 4-position introduces a polar, hydrogen-bond accepting site and a reactive center for further chemical elaboration. The piperidine ring itself can exist in a chair conformation, with the substituents occupying axial or equatorial positions, which can have profound implications for its biological activity.
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α-Trifluoromethyl (-CF₃) Group: This is arguably the most influential group from a medicinal chemistry perspective. As a strong electron-withdrawing group, it significantly impacts the electronics of the adjacent ketone. It increases the lipophilicity of the molecule, which can enhance membrane permeability.[3] Furthermore, the CF₃ group can block metabolic attack at the α-position, potentially increasing the compound's pharmacokinetic half-life.
Predicted Physicochemical Properties
Given the absence of extensive experimental data, the following table summarizes key physicochemical properties derived from computational models and comparison with structural analogs like 1-Benzyl-4-piperidone.[4][5][6]
| Property | Predicted Value / Inferred Characteristic | Rationale & Scientific Insight |
| Molecular Formula | C₁₃H₁₄F₃NO | From structural analysis. |
| Molecular Weight | 257.25 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to Yellow Oil/Low-Melting Solid | Based on the analog 1-Benzyl-4-piperidone, which is a liquid or oil.[4][5] The addition of the CF₃ group and potential for chirality might favor solidification. |
| XLogP3-AA | ~2.5 - 3.5 | The N-benzyl group provides significant lipophilicity. The trifluoromethyl group further increases this value compared to the unsubstituted analog. This suggests good potential for membrane permeability but may require formulation for aqueous solubility. |
| Hydrogen Bond Acceptors | 2 (Oxygen, Nitrogen) | The ketone oxygen and the tertiary amine nitrogen can act as hydrogen bond acceptors, influencing solubility and receptor interactions. |
| Hydrogen Bond Donors | 0 | The absence of N-H or O-H bonds means the molecule cannot act as a hydrogen bond donor. |
| pKa (Conjugate Acid) | ~7.5 - 8.5 | The piperidine nitrogen is basic. The electron-withdrawing effect of the α-trifluoromethyl ketone will likely decrease the basicity compared to 1-Benzyl-4-piperidone. This pKa is critical for salt formation and behavior at physiological pH. |
| Boiling Point | >160 °C at reduced pressure | The analog 1-Benzyl-4-piperidone has a boiling point of 134 °C/7 mmHg and 158 °C/11 mmHg.[4][6] The increased molecular weight and polarity from the CF₃ group would be expected to raise the boiling point further. |
| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., DMSO, DMF, Methanol, Dichloromethane). | Similar to its analog, it is expected to be slightly soluble in water.[6] High solubility in common organic solvents is predicted, facilitating its use in synthesis and analysis.[5] |
Comprehensive Analytical and Characterization Strategy
The confirmation of identity, purity, and stability for a novel compound like 1-Benzyl-3-(trifluoromethyl)piperidin-4-one requires a multi-technique analytical approach. The following protocols are presented as robust, field-proven methods for its characterization.
Workflow for Novel Compound Characterization
The following diagram outlines a logical workflow for the initial synthesis and characterization of a novel batch of the target compound.
Caption: Analytical workflow for synthesis and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments is mandatory.
Expertise & Causality: The choice of solvent (CDCl₃ or DMSO-d₆) depends on the sample's solubility. Deuterated chloroform (CDCl₃) is a good first choice for its simplicity. The inclusion of ¹⁹F NMR is non-negotiable due to the trifluoromethyl group; it provides a clean, simple spectrum for confirming the presence of this key moiety and assessing its chemical environment.
Protocol: NMR Analysis
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Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
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¹H NMR Acquisition:
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Acquire a standard proton spectrum (e.g., on a 400 MHz spectrometer).
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Expected Signals:
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~7.2-7.4 ppm: A multiplet corresponding to the 5 protons of the benzyl aromatic ring.
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~3.6 ppm: A singlet or AB quartet for the 2 benzylic protons (-CH₂-Ph).
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~2.5-3.5 ppm: A series of complex multiplets for the 7 piperidine ring protons. The proton at C3, adjacent to the CF₃ group, will show coupling to the fluorine atoms (likely a quartet).
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¹³C NMR Acquisition:
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Acquire a proton-decoupled ¹³C spectrum.
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Expected Signals:
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~195-205 ppm: A quartet (due to C-F coupling) for the ketone carbonyl carbon (C4). The electron-withdrawing CF₃ group shifts it downfield.
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~127-138 ppm: Signals for the aromatic carbons of the benzyl group.
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~90-125 ppm: A strong quartet for the -CF₃ carbon, characterized by a large ¹JCF coupling constant.
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~40-65 ppm: Signals for the aliphatic carbons of the piperidine ring and the benzylic carbon.
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¹⁹F NMR Acquisition:
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Acquire a proton-decoupled ¹⁹F spectrum.
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Expected Signal: A sharp singlet around -60 to -80 ppm (relative to CFCl₃). The exact chemical shift provides information about the electronic environment of the CF₃ group.
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Mass Spectrometry (MS)
MS provides crucial information about the molecular weight and fragmentation pattern, confirming the compound's elemental composition.
Expertise & Causality: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is an excellent choice due to the predicted volatility and thermal stability of the compound.[7] EI provides reproducible fragmentation patterns useful for structural confirmation. Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) is a viable alternative, particularly for analyzing potential salts or less volatile impurities.
Protocol: GC-MS Analysis
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Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a volatile organic solvent like methanol or ethyl acetate.
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GC Separation:
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Injector: 250 °C, split mode (e.g., 50:1).
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Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).
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Oven Program: Start at 100 °C, hold for 1 min, then ramp at 15 °C/min to 280 °C and hold for 5 min.
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MS Detection (EI):
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Ion Source Temp: 230 °C.
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Electron Energy: 70 eV.
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Mass Range: Scan from m/z 40 to 450.
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Data Analysis:
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Expected Molecular Ion (M⁺•): m/z = 257.
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Key Fragments: Look for a prominent peak at m/z 91 (tropylium ion, [C₇H₇]⁺), characteristic of the benzyl group. Other expected fragments would arise from the loss of CF₃ (m/z 188) and cleavages of the piperidine ring.
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Stability, Storage, and Safety Considerations
Proper handling and storage are paramount to maintaining the integrity of the compound.
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Stability: The piperidine nitrogen makes the compound basic and susceptible to reaction with acids to form salts. The α-trifluoromethyl ketone moiety is generally stable but can be susceptible to certain nucleophilic additions. Studies on related piperazine compounds show that stability can be matrix and temperature-dependent, with degradation possible over time at room temperature.[8]
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Storage: It is recommended to store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8 °C) to minimize potential degradation.[6] Protect from light and moisture.
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Safety: While specific toxicological data for this compound is not available, it should be handled with standard laboratory precautions. As a novel psychoactive scaffold analog, its physiological properties are unknown.[5] Assume it is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[9] Always use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion and Future Directions
1-Benzyl-3-(trifluoromethyl)piperidin-4-one stands as a promising but under-characterized chemical entity. This guide provides the necessary technical and intellectual framework for its confident handling and analysis. The true value of this molecule will be unlocked through its application in synthetic campaigns, leading to novel derivatives for biological screening. Future work should focus on obtaining empirical data for its physicochemical properties, exploring its conformational preferences, and evaluating its potential as a scaffold in drug discovery programs targeting CNS disorders or other therapeutic areas where its unique structural features can be leveraged.
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